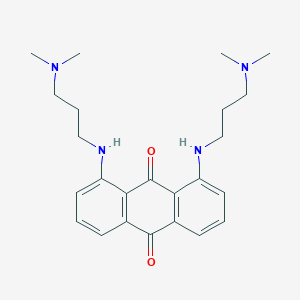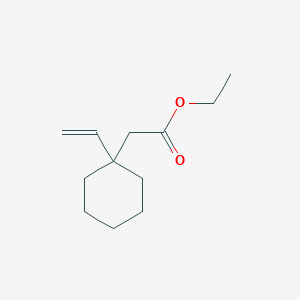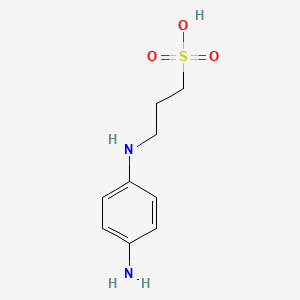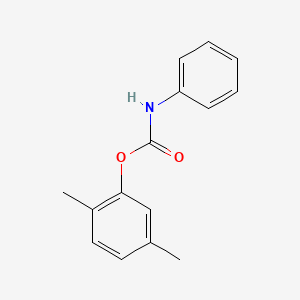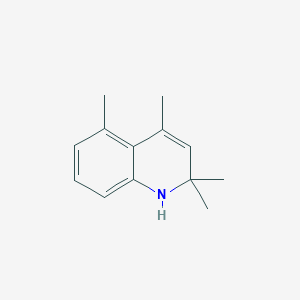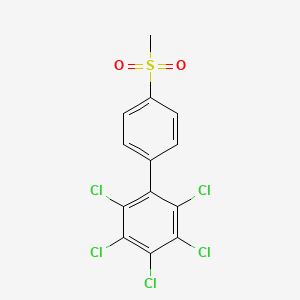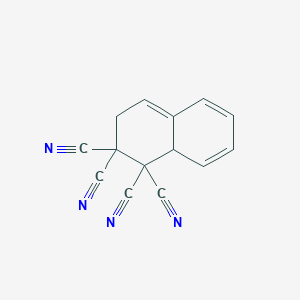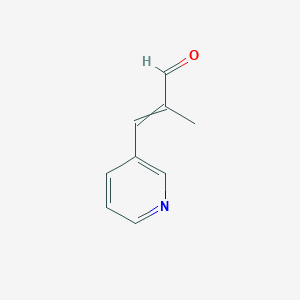
2-Methyl-3-(pyridin-3-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(pyridin-3-yl)prop-2-enal is a chemical compound characterized by the presence of a pyridine ring attached to a propenal group with a methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enal typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol as the reaction medium. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)prop-2-enal: Lacks the methyl substitution, resulting in different chemical properties and reactivity.
2-Methyl-3-(pyridin-2-yl)prop-2-enal: The position of the pyridine ring attachment differs, leading to variations in biological activity and applications.
3-(Pyridin-4-yl)prop-2-enal:
Uniqueness
2-Methyl-3-(pyridin-3-yl)prop-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66702-72-5 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-methyl-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C9H9NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-7H,1H3 |
Clé InChI |
XOVXADBVYDBZAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CN=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
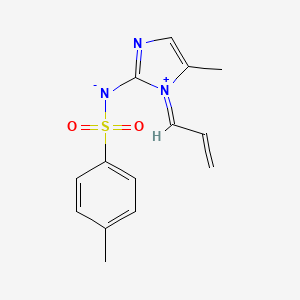


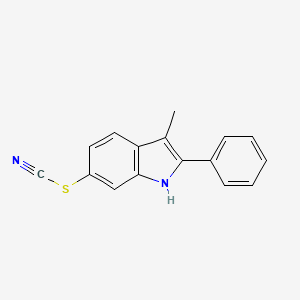
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
